molecular formula C20H15ClF3N3OS B12204206 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B12204206
M. Wt: 437.9 g/mol
InChI Key: VZIMMIHCLMRDTA-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using a benzyl halide and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the pyrimidine derivative with 3-(trifluoromethyl)aniline under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines and Alcohols: Resulting from reduction reactions.

    Various Substituted Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antiviral agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
  • 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfanyl group provides a site for further functionalization.

Properties

Molecular Formula

C20H15ClF3N3OS

Molecular Weight

437.9 g/mol

IUPAC Name

5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClF3N3OS/c1-12-5-7-13(8-6-12)11-29-19-25-10-16(21)17(27-19)18(28)26-15-4-2-3-14(9-15)20(22,23)24/h2-10H,11H2,1H3,(H,26,28)

InChI Key

VZIMMIHCLMRDTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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